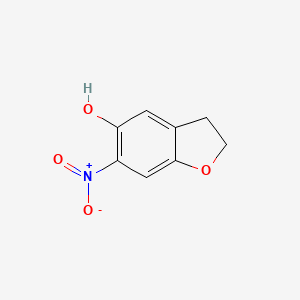

6-Nitro-2,3-dihydrobenzofuran-5-ol

Description

6-Nitro-2,3-dihydrobenzofuran-5-ol is a nitro-substituted dihydrobenzofuran derivative. This parent compound exhibits a fused benzofuran ring system with a hydroxyl group at position 5 and a partially saturated furan ring . The nitro group at position 6 in the target compound likely enhances electron-withdrawing effects, altering reactivity, solubility, and biological activity compared to non-nitrated analogs.

Properties

CAS No. |

955395-93-4 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

6-nitro-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C8H7NO4/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h3-4,10H,1-2H2 |

InChI Key |

BDEFFRTWXPPFRD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-ol can be achieved through several methods. One common approach involves the nitration of 2,3-dihydrobenzofuran-5-ol using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position .

Another method involves the use of electrophilic nitration of 3-unsubstituted benzofurans, followed by the preparation of 5-hydroxy-3-nitrobenzofurans via the Nenitzescu indole synthesis from quinones or quinone monoimines and β-nitroenamines .

Industrial Production Methods

Industrial production of 6-Nitro-2,3-dihydrobenzofuran-5-ol may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.

Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 6-amino-2,3-dihydrobenzofuran-5-ol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that cause damage to cellular components, ultimately resulting in cell death.

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Nitro-2,3-dihydrobenzofuran-5-amine (Similarity Score: 0.94)

- Structure : Replaces the hydroxyl group (-OH) at position 5 with an amine (-NH₂).

- However, the nitro group’s electron-withdrawing nature could reduce basicity compared to non-nitrated amines.

- Applications: Similar amines are often intermediates in pharmaceutical synthesis (e.g., quinoxaline derivatives in and ) .

2,3-Dihydrobenzofuran-5-ol Derivatives

- Antioxidant Activity: highlights that 2,3-dihydrobenzofuran-5-ol derivatives exhibit superior radical scavenging activity compared to 6-chromanol analogs. For example: Compound 5 (2,3-dihydrobenzofuran-5-ol derivative) showed higher G• scavenging activity than chromanol-based compounds. Electron-donating substituents (e.g., methoxy groups) further enhance antioxidant efficacy, suggesting that the nitro group in 6-nitro derivatives may reduce activity due to its electron-withdrawing effects .

Quinoxaline Derivatives (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline)

- Structure: Features a quinoxaline core with nitro and thiophene substituents (C₁₆H₉N₃O₂S₂, MW 339.38).

- Crystallography: The nitro group forms a dihedral angle of 7.76° with the quinoxaline plane, contrasting with the nearly coplanar arrangement in other nitroquinoxalines .

- Synthesis : Prepared via condensation of 2-thiophenecarboxaldehyde with nitro-substituted diamines, differing from dihydrobenzofuran synthesis routes .

- Applications: Quinoxaline derivatives are explored for optoelectronics and antimicrobial activity, whereas dihydrobenzofurans are more associated with antioxidant and pharmaceutical applications .

Comparative Data Table

Key Research Findings

- Antioxidant Activity: The 2,3-dihydrobenzofuran-5-ol scaffold is more effective than chromanol analogs, but nitro substitution likely diminishes this activity due to electron withdrawal .

- Structural Flexibility: Quinoxaline derivatives exhibit variable planarity depending on substituents (e.g., thiophene vs. phenyl), influencing packing and stability .

- Synthetic Routes: Dihydrobenzofurans are typically synthesized via cyclization or halogenation (), whereas nitroquinoxalines use condensation and reduction steps () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.